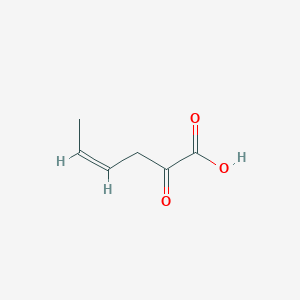

2-Oxo-cis-4-hexenoic acid

Description

Properties

CAS No. |

17298-80-5 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(Z)-2-oxohex-4-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2- |

InChI Key |

XGNKMQBCAVIQOR-IHWYPQMZSA-N |

SMILES |

CC=CCC(=O)C(=O)O |

Isomeric SMILES |

C/C=C\CC(=O)C(=O)O |

Canonical SMILES |

CC=CCC(=O)C(=O)O |

Synonyms |

(Z)-2-Oxo-4-hexenoic Acid |

Origin of Product |

United States |

Preparation Methods

IBX-Mediated Oxidation

A patent describing the synthesis of -3-hexenal (CN103242146A) provides insights into adapting oxidizing agents for 2-oxo--4-hexenoic acid. IBX (2-iodoxybenzoic acid), a hypervalent iodine reagent, oxidizes allylic alcohols to α,β-unsaturated carbonyl compounds under mild conditions.

Reaction Optimization

Limitations

Malonic Acid-Based Synthesis

A method for synthesizing -2-hexenoic acid (CAS: 13419-69-7) via malonic acid condensation offers a potential pathway for the -isomer. By modifying reaction conditions to favor -geometry, this approach could yield 2-oxo--4-hexenoic acid.

Adapted Procedure

-

Reactants : Butanal and malonic acid in pyridine, catalyzed by sulfuric acid.

-

Modifications :

-

Use of chiral catalysts (e.g., organocatalysts) to induce -selectivity during condensation.

-

Introduction of a keto group via subsequent oxidation of the α-carbon.

-

-

Workup : Ethyl acetate extraction followed by recrystallization from ethanol.

Challenges

-

Stereochemical control : Achieving high -selectivity without enzymatic assistance remains difficult.

-

Functional group compatibility : Malonic acid’s reactivity may interfere with keto group stability.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Oxohex-4-enoic acid can undergo oxidation reactions to form various oxidized products.

Substitution: It can participate in substitution reactions where the keto group or the double bond is targeted by nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: [Cp*Ru(sorbic acid)]CF3SO3 for hydrogenation reactions

Major Products:

Oxidation Products: Various oxidized derivatives of hexenoic acid

Reduction Products: Hexenoic acid derivatives

Scientific Research Applications

Microbiological Degradation

One notable application of 2-oxo-cis-4-hexenoic acid is its identification as a cleavage product in the microbiological degradation of steroids. Research has shown that certain microorganisms, such as those from the genus Pseudomonas, can metabolize steroid compounds, leading to the formation of 2-oxo-cis-4-hexenoic acid as an intermediate product. This process is significant for understanding steroid metabolism and the environmental impact of steroid pollutants .

Biochemical Pathways

2-Oxo-cis-4-hexenoic acid plays a role in various biochemical pathways, particularly in the metabolism of fatty acids and ketone bodies. Its structure allows it to participate in enzymatic reactions that are crucial for energy production and metabolic regulation. For instance, it may serve as a substrate for specific enzymes involved in oxidative stress responses, contributing to cellular protection mechanisms against reactive oxygen species (ROS) .

Antioxidant Properties

The compound's involvement in oxidative stress pathways suggests potential therapeutic applications as an antioxidant. By modulating oxidative stress levels, 2-oxo-cis-4-hexenoic acid could help protect cells from damage associated with various diseases, including neurodegenerative disorders and cancer. This aspect is still under investigation, but preliminary studies indicate promising results regarding its efficacy in reducing oxidative damage .

Agricultural Applications

In plant biology, derivatives of 2-oxo-cis-4-hexenoic acid may play roles similar to jasmonates, which are known to regulate plant stress responses and defense mechanisms. Understanding how this compound interacts with plant metabolic pathways could lead to novel agricultural applications, such as enhancing stress resistance in crops or developing new plant growth regulators .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of cis-2-Oxohex-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

(4E)-2-Oxo-4-hexenoic acid

- Molecular Formula : C₆H₈O₃ (same as cis isomer).

- Structure : Features a trans (E)-configured double bond at C4 .

- Key Differences: The trans isomer exhibits distinct reactivity due to reduced steric hindrance compared to the cis isomer. Thermodynamic stability is higher in the trans configuration, influencing its prevalence in non-enzymatic reactions .

4-Phenyl-3-butenoic Acid (PBA)

- Molecular Formula : C₁₀H₁₀O₂.

- Structure : Contains a phenyl group at C4 and a conjugated double bond at C3 .

- Functional Role: Acts as a turnover-dependent inactivator of peptidylglycine α-monooxygenase (PAM), an enzyme critical for neuropeptide amidation. Demonstrates anti-inflammatory and analgesic properties in vivo .

- Contrast: Unlike 2-oxo-cis-4-hexenoic acid, PBA lacks a ketone group but includes an aromatic ring, enabling hydrophobic interactions in enzyme inhibition .

Hexa-2,4-dienoic Acid

- Molecular Formula : C₆H₈O₂.

- Structure : Conjugated double bonds at C2 and C4, with a carboxylic acid group at C6 .

- Key Differences :

Functional Analogues in Microbial Pathways

2-Oxo-3-deoxyarabonic Acid

L-2-Amino-4-hexenoic Acid

- Molecular Formula: C₆H₁₁NO₂.

- Role: Aminated derivative of 2-oxo-cis-4-hexenoic acid, produced during microbial steroid degradation .

- Functional Difference: The amino group enables incorporation into peptide chains, unlike the keto-acid precursor .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the cis configuration of the double bond at the C4 position. Coupling constants (-values) between protons on C3 and C4 will differ significantly between cis and trans isomers (typically <12 Hz for cis) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (, 128.1259 g/mol) and fragmentation patterns for validation .

- X-ray Crystallography : For definitive stereochemical assignment, crystallize the compound and analyze bond angles and spatial arrangement .

Advanced Question: What experimental strategies mitigate instability of 2-Oxo-cis-4-hexenoic acid during storage or reaction conditions?

Q. Methodological Answer :

- Low-Temperature Storage : Store at ≤−20°C under inert gas (e.g., argon) to prevent oxidation or keto-enol tautomerism .

- Stabilizing Agents : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit autoxidation .

- In Situ Derivatization : Convert to a stable derivative (e.g., methyl ester) for long-term storage; reverse derivatization under controlled conditions (e.g., saponification) .

Basic Question: What are standard protocols for assessing the acute toxicity of 2-Oxo-cis-4-hexenoic acid in vitro?

Q. Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HepG2) to determine IC values .

- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .

- Apoptosis Markers : Analyze caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced Question: How can contradictory data on the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?

Q. Methodological Answer :

- Solvent Polarity Analysis : Compare reaction kinetics in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis spectroscopy to track keto-enol equilibrium shifts .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict solvent effects on tautomeric stability .

- Controlled Replication : Standardize solvent purity (e.g., anhydrous vs. hydrated) and oxygen levels to eliminate confounding variables .

Basic Question: What analytical techniques are suitable for quantifying trace impurities in synthesized 2-Oxo-cis-4-hexenoic acid?

Q. Methodological Answer :

- HPLC with UV Detection : Use a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate and quantify impurities ≥95% purity .

- Gas Chromatography (GC-MS) : Identify volatile byproducts (e.g., decarboxylation products) with electron ionization .

- Karl Fischer Titration : Quantify residual moisture, a critical factor in compound stability .

Advanced Question: How to design experiments investigating the compound’s role in microbial metabolic pathways?

Q. Methodological Answer :

- Isotopic Labeling : Use -labeled 2-Oxo-cis-4-hexenoic acid in bacterial cultures (e.g., Pseudomonas) and track incorporation via LC-MS metabolomics .

- Gene Knockout Models : Employ CRISPR-Cas9 to silence putative degrading enzymes (e.g., hydrolases) and monitor metabolic flux .

- Enzyme Kinetics : Purify candidate enzymes and measure and using spectrophotometric assays .

Basic Question: What safety protocols are essential when handling 2-Oxo-cis-4-hexenoic acid in the laboratory?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational models predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., fatty acid synthases) and validate with in vitro assays .

- MD Simulations : Run all-atom molecular dynamics (e.g., GROMACS) to study conformational stability in lipid bilayers .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.